2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, AldrichCPR
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Overview
Description
2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, AldrichCPR, is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.2619 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a benzoic acid moiety connected by an oxoethoxy linker .
Preparation Methods
The synthesis of 2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid typically involves the reaction of morpholine with ethyl 2-bromoacetate to form ethyl 2-(morpholin-4-yl)acetate. This intermediate is then reacted with 2-hydroxybenzoic acid under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors, while the benzoic acid moiety can participate in hydrogen bonding and other interactions . These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid can be compared with other similar compounds, such as:
2-Morpholinoacetic acid hydrochloride: This compound also contains a morpholine ring but differs in its overall structure and properties.
4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid: A closely related compound with similar structural features but different applications and reactivity.
The uniqueness of 2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(14-5-7-18-8-6-14)9-19-11-4-2-1-3-10(11)13(16)17/h1-4H,5-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVCUQJMRRTAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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